molecular formula C8H10BFO4 B1322067 (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid CAS No. 1315341-79-7

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B1322067
CAS No.: 1315341-79-7
M. Wt: 199.97 g/mol
InChI Key: WTUNKAOADNKCOF-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethoxy)phenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are common solvents for these reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the methoxymethoxy group.

Scientific Research Applications

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: Employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst. The fluoro and methoxymethoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Methoxy-3-fluorophenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid

Uniqueness: (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and methoxymethoxy groups on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar compounds with only one substituent. Additionally, the methoxymethoxy group can serve as a protecting group, allowing for selective functionalization of the phenyl ring.

Properties

IUPAC Name

[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUNKAOADNKCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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